![molecular formula C6H8N2O2S B14619448 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione CAS No. 59640-59-4](/img/structure/B14619448.png)
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound characterized by a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and carbonyl groups at the 4 and 6 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione typically involves the reaction of pyrimidine derivatives with methylsulfanyl reagents. One common method is the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as zinc chloride (ZnCl2) in three-component coupling reactions has been reported to be effective in producing various pyrimidine derivatives in a single step .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylsulfanyl-pyrimidine-4,6-diol
- 2-Methylmercaptobarbituic acid
- 2-Methylthio-4,6-pyrimidinedione
- 2-Methylthiopyrimidine-4,6-dione
- 4,6-Dihydroxy-2-methylmercaptopyrimidine
- 4,6-Dihydroxy-2-methylthiopyrimidine
Uniqueness
2-[(Methylsulfanyl)methyl]pyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
59640-59-4 |
|---|---|
Formule moléculaire |
C6H8N2O2S |
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
2-(methylsulfanylmethyl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C6H8N2O2S/c1-11-3-4-7-5(9)2-6(10)8-4/h2-3H2,1H3,(H,7,8,9,10) |
Clé InChI |
OXCQVYUDXBTUBC-UHFFFAOYSA-N |
SMILES canonique |
CSCC1=NC(=O)CC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)


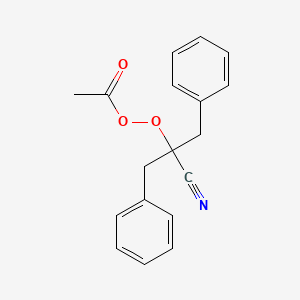
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
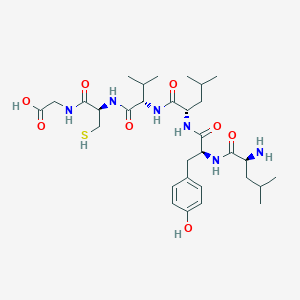
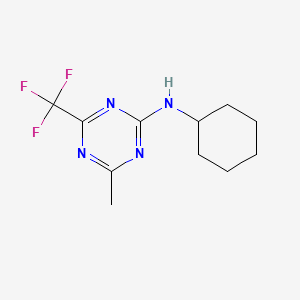
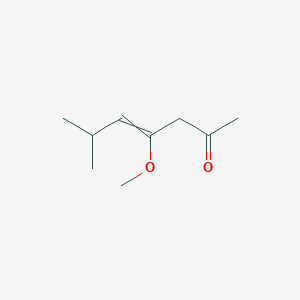
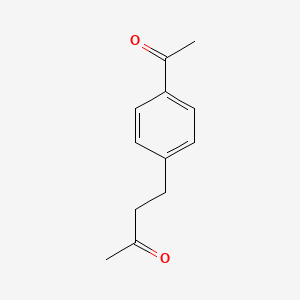
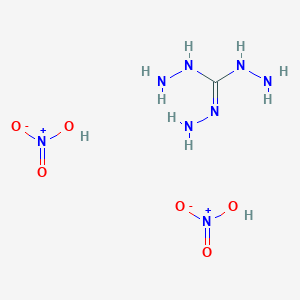
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
